molecular formula C21H20N4O2 B2705811 6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2199423-71-5

6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2705811
CAS RN: 2199423-71-5
M. Wt: 360.417
InChI Key: PONPMCDGMHRIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Properties

Research has demonstrated the synthesis and evaluation of various compounds with structural similarities, emphasizing their antibacterial and antimicrobial activities. For instance, the synthesis of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids showed enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, with grepafloxacin exhibiting potent in vitro activity (Miyamoto et al., 1995). Similarly, novel 6H-Indolo(2,3-b) Quinoxaline fused Azetidinones demonstrated a wide range of antimicrobial activities, including anti-inflammatory and antidepressant properties (Padmini et al., 2015).

Anticancer Applications

The synthesis of imidazoquinoline-based 2-azetidinones showcased significant antimicrobial and anticancer activities, with some compounds exhibiting good antibacterial activity and others showing potent anticancer effects (Kayarmar et al., 2017). Research into quinoline-azetidinone hybrids revealed compounds with significant antiproliferative activity against human cancer cell lines, suggesting their potential as cytotoxic agents more potent than standard drugs (Alegaon et al., 2017).

Antibacterial Agents

The exploration of azetidin-2-one fused quinoline analogues highlighted the synthesis and biological evaluation of novel derivatives, showing diuretic activity and suggesting their significance in medical research (Nayak et al., 2016). Another study on 7-Azetidinylquinolones as antibacterial agents provided insights into the structure-activity relationships, revealing compounds with broad-spectrum activity, particularly against Gram-positive organisms, and highlighting the potential for further development (Frigola et al., 1993).

properties

IUPAC Name

6-cyclopropyl-2-[[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-20-10-9-18(16-5-6-16)23-25(20)13-14-11-24(12-14)21(27)19-8-7-15-3-1-2-4-17(15)22-19/h1-4,7-10,14,16H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONPMCDGMHRIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.